

Spectroscopic Data of 4-Benzyloxy-3-hydroxyphenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Benzyloxy-3-hydroxyphenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-benzyloxy-3-hydroxyphenylacetic acid**. Due to the limited availability of published spectroscopic data for this specific compound, this guide presents data from closely related structural analogs, namely 4-benzyloxyphenylacetic acid and homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), to provide a reliable reference for researchers. The methodologies for obtaining such spectroscopic data are also detailed.

Chemical Structure

4-Benzyloxy-3-hydroxyphenylacetic Acid

- Molecular Formula: $C_{15}H_{14}O_4$
- Molecular Weight: 258.27 g/mol
- CAS Number: 28988-68-3[1]
- Physical Form: Pale Brown Solid[2]
- Melting Point: 108-110°C[2]
- Solubility: Chloroform, Methanol[2]

Spectroscopic Data

The following tables summarize the ^1H NMR, ^{13}C NMR, IR, and MS data for key structural analogs. These data points are crucial for the structural elucidation and characterization of **4-benzyloxy-3-hydroxyphenylacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of Analogous Compounds

Compound	Solvent	Chemical Shift (δ) ppm
4-Benzyloxyphenylacetic acid	CDCl_3	7.45-7.30 (m, 5H, Ar-H of benzyl), 7.20 (d, $J=8.4$ Hz, 2H, Ar-H), 6.90 (d, $J=8.4$ Hz, 2H, Ar-H), 5.05 (s, 2H, $-\text{OCH}_2-$), 3.55 (s, 2H, $-\text{CH}_2\text{COOH}$)
Homovanillic acid	$\text{DMSO}-d_6$	12.2 (s, 1H, $-\text{COOH}$), 8.8 (s, 1H, $-\text{OH}$), 6.75 (d, $J=1.2$ Hz, 1H, Ar-H), 6.70 (d, $J=8.0$ Hz, 1H, Ar-H), 6.60 (dd, $J=8.0, 1.6$ Hz, 1H, Ar-H), 3.75 (s, 3H, $-\text{OCH}_3$), 3.45 (s, 2H, $-\text{CH}_2\text{COOH}$)

Table 2: ^{13}C NMR Spectroscopic Data of Analogous Compounds

Compound	Solvent	Chemical Shift (δ) ppm
4-Benzyloxyphenylacetic acid	CDCl_3	178.0 (-COOH), 157.5 (C-O), 137.0 (Ar-C), 130.5 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 126.5 (Ar-C), 115.0 (Ar-CH), 70.0 (-OCH ₂ -), 40.5 (-CH ₂ COOH)
Homovanillic acid	DMSO-d ₆	173.5 (-COOH), 147.5 (C-O), 145.0 (C-O), 127.0 (Ar-C), 121.0 (Ar-CH), 115.5 (Ar-CH), 112.5 (Ar-CH), 55.5 (-OCH ₃), 40.0 (-CH ₂ COOH)

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of Analogous Compounds

Compound	Technique	Key Absorptions (cm^{-1})
4-Benzyloxyphenylacetic acid	KBr	3400-2500 (O-H stretch, broad, carboxylic acid), 1700 (C=O stretch, carboxylic acid), 1610, 1510 (C=C stretch, aromatic), 1240 (C-O stretch, ether and acid)
Homovanillic acid	KBr	3500-3300 (O-H stretch, phenol), 3300-2500 (O-H stretch, broad, carboxylic acid), 1705 (C=O stretch, carboxylic acid), 1605, 1515 (C=C stretch, aromatic), 1270 (C-O stretch, ether and acid)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Analogous Compounds

Compound	Ionization Method	Key m/z values (Fragmentation Pattern)
4-Benzyloxyphenylacetic acid	ESI-	[M-H] ⁻ at m/z 241. Expected fragments: loss of CO ₂ (m/z 197), cleavage of benzyl group (m/z 91).
Homovanillic acid	EI	M ⁺ at m/z 182. Key fragments: [M-COOH] ⁺ at m/z 137 (base peak), further fragmentation consistent with the substituted benzyl moiety.

Experimental Protocols

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.
- **¹H NMR Parameters:** A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- **¹³C NMR Parameters:** A proton-decoupled pulse sequence is typically employed with a spectral width of around 220 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

IR Spectroscopy

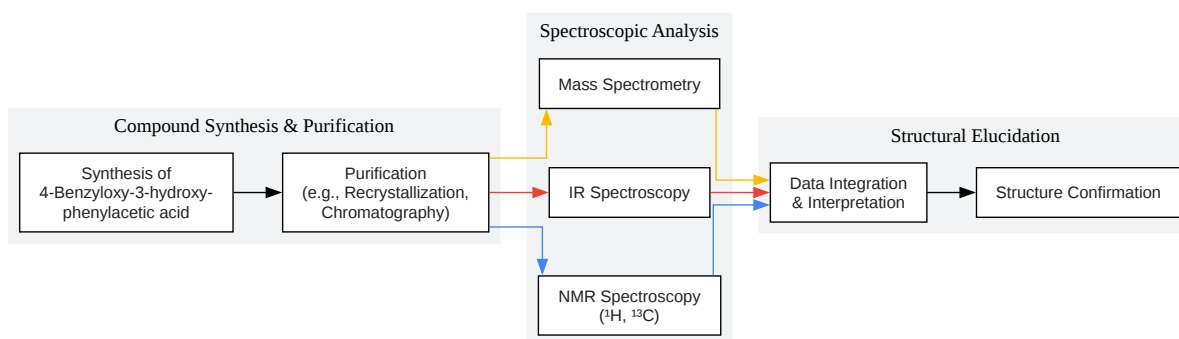
- **Sample Preparation (KBr Pellet):** A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The data is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

- **Sample Preparation:** For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration ($\mu\text{g/mL}$ to ng/mL level) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). For Electron Ionization (EI), a small amount of the solid sample is introduced directly into the ion source, where it is vaporized by heating.
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap for ESI; magnetic sector or quadrupole for EI) is used.
- **ESI-MS Parameters:** The analysis is typically performed in negative ion mode to detect the deprotonated molecule $[\text{M}-\text{H}]^-$. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve maximum sensitivity and stable spray.
- **EI-MS Parameters:** The sample is ionized by a beam of electrons, typically at 70 eV. The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern provides valuable structural information. The most typical fragmentation for phenylacetic acids involves the cleavage of the bond alpha to the carbonyl function.[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **4-benzyloxy-3-hydroxyphenylacetic acid**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

This guide provides foundational spectroscopic information and standardized protocols relevant to the characterization of **4-benzyloxy-3-hydroxyphenylacetic acid**. Researchers are encouraged to use the data from analogous compounds as a reference point for interpreting their own experimental results.

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